Biotin-PEG4-Methyltetrazine
Overview
Description
Biotin-PEG4-Methyltetrazine is a novel bifunctional linker molecule that combines biotin and methyltetrazine in a single structure. This compound is widely used in bioconjugation reactions due to its ability to form stable covalent bonds with trans-cyclooctene (TCO)-containing compounds through an inverse electron demand Diels-Alder reaction . This reaction is highly selective and efficient, making this compound a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-Methyltetrazine typically involves the conjugation of biotin with a polyethylene glycol (PEG) spacer and a methyltetrazine group. The process begins with the activation of biotin, followed by the attachment of the PEG spacer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG4-Methyltetrazine primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder reaction with TCO-containing compounds . This reaction is highly selective and does not require a catalyst or elevated temperatures.
Common Reagents and Conditions:
Reagents: Trans-cyclooctene (TCO)-containing compounds.
Conditions: Ambient temperature, no catalyst required
Major Products: The major product of the reaction between this compound and TCO-containing compounds is a stable covalent adduct, which is useful in various bioconjugation applications .
Scientific Research Applications
Biotin-PEG4-Methyltetrazine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Facilitates the labeling and tracking of biomolecules, such as proteins and nucleic acids, in biological systems
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools
Industry: Utilized in the production of bioconjugates for various industrial applications, including the development of biosensors and bioassays
Mechanism of Action
The mechanism of action of Biotin-PEG4-Methyltetrazine involves its ability to undergo an inverse electron demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the efficient and selective conjugation of biotinylated molecules to tetrazine-modified surfaces or nanoparticles . The molecular targets and pathways involved in this reaction are primarily related to the biotin and methyltetrazine groups, which facilitate the binding and reaction with TCO-containing compounds .
Comparison with Similar Compounds
Biotin-PEG4-Azide: Another biotinylation reagent used in click chemistry, but it reacts with alkyne-containing compounds instead of TCO.
Biotin-PEG4-Alkyne: Similar to Biotin-PEG4-Azide, but it contains an alkyne group for reaction with azide-containing compounds.
Uniqueness: Biotin-PEG4-Methyltetrazine is unique due to its ability to undergo the inverse electron demand Diels-Alder reaction, which is faster and more selective compared to other bioorthogonal reactions. This makes it particularly useful in applications requiring high efficiency and specificity .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23-,25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGDGKKLLGMCLG-LSQMVHIFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N7O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.